Cas no 1702927-69-2 (1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine)

1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine
- 1702927-69-2
- EN300-1113512
- 1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine
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- Inchi: 1S/C11H12ClN3/c1-8-6-10(12)3-2-9(8)7-15-5-4-14-11(15)13/h2-6H,7H2,1H3,(H2,13,14)
- InChI Key: KCTACDOORQCKCY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)CN1C=CN=C1N
Computed Properties
- Exact Mass: 221.0719751g/mol
- Monoisotopic Mass: 221.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.8Ų
1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113512-5.0g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 5g |
$2732.0 | 2023-06-09 | ||
Enamine | EN300-1113512-2.5g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1113512-0.1g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1113512-0.25g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1113512-1.0g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 1g |
$943.0 | 2023-06-09 | ||
Enamine | EN300-1113512-1g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1113512-10g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1113512-5g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1113512-10.0g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1113512-0.05g |
1-[(4-chloro-2-methylphenyl)methyl]-1H-imidazol-2-amine |
1702927-69-2 | 95% | 0.05g |
$647.0 | 2023-10-27 |
1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine Related Literature
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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4. Book reviews
Additional information on 1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine
1-(4-Chloro-2-Methylphenyl)methyl-1H-Imidazol-2-Amine: A Comprehensive Overview
1-(4-Chloro-2-Methylphenyl)methyl-1H-imidazol-2-amine is a compound with the CAS number 1702927-69-2, representing a unique structure within the realm of organic chemistry. This compound belongs to the class of imidazolamines, which are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a substituted imidazole ring fused with an amine group, making it a valuable substrate for further chemical modifications and functionalization.
The synthesis of 1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and enhancing yield. For instance, the use of transition metal catalysts such as palladium or copper has been reported to facilitate key steps in the synthesis process. These methods not only improve the overall sustainability of the synthesis but also pave the way for large-scale production.
One of the most intriguing aspects of this compound is its potential application in drug discovery. The imidazole ring is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. Studies have shown that 1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine exhibits promising bioactivity against various enzymes and receptors. For example, recent research has highlighted its inhibitory effects on kinases, which are critical targets in cancer therapy. This makes it a valuable lead compound for developing novel anti-cancer agents.
Beyond pharmaceutical applications, this compound has also found utility in materials science. Its ability to coordinate with metal ions makes it a potential candidate for constructing metal-organic frameworks (MOFs) and other coordination polymers. MOFs are highly porous materials with applications in gas storage, catalysis, and sensing technologies. The incorporation of 1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amine into MOFs has been shown to enhance their stability and selectivity, opening new avenues for industrial applications.
The structural versatility of 1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-2-amines also extends to their use as intermediates in organic synthesis. By modifying the substituents on the aromatic ring or the imidazole moiety, chemists can tailor the compound's properties for specific applications. For instance, introducing electron-withdrawing groups like chlorine can increase the compound's reactivity in certain reactions, while bulky substituents can influence its solubility and bioavailability.
From an environmental perspective, understanding the degradation pathways of 1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-amines is crucial for assessing their ecological impact. Recent studies have employed computational chemistry techniques to predict the compound's fate in aquatic environments. These models suggest that under aerobic conditions, the compound undergoes hydrolysis and oxidation, leading to the formation of less toxic byproducts. Such insights are vital for ensuring sustainable practices in chemical manufacturing.
In conclusion, 1-(4-chloro-2-methylphenyl)methyl-1H-imidazol-amines represent a fascinating class of compounds with diverse applications across multiple disciplines. Their unique chemical structure, coupled with advancements in synthetic methodologies and computational modeling, positions them as key players in future innovations. As research continues to uncover their potential, this compound will undoubtedly contribute significantly to both academic and industrial advancements.
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